molecular formula C7H11BrO2 B021969 Ethyl-4-bromo-3-methylbut-2-enoate CAS No. 51318-62-8

Ethyl-4-bromo-3-methylbut-2-enoate

Cat. No. B021969
CAS RN: 51318-62-8
M. Wt: 207.06 g/mol
InChI Key: JIPWHZOYUGYXFA-GQCTYLIASA-N
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Description

Ethyl-4-bromo-3-methylbut-2-enoate is a heterocyclic organic compound . It has a molecular weight of 207.07 and a molecular formula of C7H11BrO2 . This compound is useful in organic synthesis .


Molecular Structure Analysis

The molecular structure of Ethyl-4-bromo-3-methylbut-2-enoate consists of seven carbon atoms, eleven hydrogen atoms, one bromine atom, and two oxygen atoms . The InChI code for this compound is 1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+ .

Scientific Research Applications

Application 1: Reformatsky Reaction in Organic Chemistry

  • Summary of the Application: Ethyl-4-bromo-3-methylbut-2-enoate is used in the Reformatsky Reaction, a method used in organic chemistry to form β-hydroxy-esters. In this reaction, Ethyl-4-bromo-3-methylbut-2-enoate reacts with β-cyclocitral in the presence of zinc to produce a specific lactone .
  • Methods of Application or Experimental Procedures: Both methyl Z- and E-4-bromo-3-methylbut-2-enoate react with β-cyclocitral in the presence of zinc to give the δ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid as the main product . This indicates an E to Z inversion during the Reformatsky reaction .
  • Results or Outcomes: The reaction results in the formation of the δ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid as the main product .

Application 2: Synthesis of Climate Relevant Isoprene

  • Summary of the Application: Ethyl-4-bromo-3-methylbut-2-enoate is used in the synthesis of climate-relevant isoprene .
  • Methods of Application or Experimental Procedures: A flame-dried 250 mL round-bottomed flask was charged with (Z)-ethyl 4-chloro-3-methylbut-2-enoate [(Z)-59, 1g, 6.15 mmol] in toluene (20 mL). The reaction was cooled to -78 °C in a cardice-acetone bath followed by addition of Dibal-H (1.2 M, 11.3 mL, 13.5 mmol) via syringe pump over 1 hour and left to stir at - 78 °C for 1 hour .
  • Results or Outcomes: The specific results or outcomes of this procedure were not provided in the source .

properties

IUPAC Name

ethyl (E)-4-bromo-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPWHZOYUGYXFA-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-4-bromo-3-methylbut-2-enoate

Synthesis routes and methods I

Procedure details

The olefins 66 can also be prepared by reacting the corresponding substituted phenols with ethyl 4-bromo-3-methyl-2-butenate in the presence of potassium carbonate and small amount of 18-crown-ether in methylene chloride. The starting material ethyl 4-bromo-3-methylbutenate has been obtained from the reaction of ethyl 3,3-dimethylacrylate with N-bromosuccinimide (NBS) as follows: to 20 g of ethyl 3,3-dimethylacrylate in 250 ml of carbon tetrachloride, 30 g of N-bromosuccinimide (NBS) and 0.01 g of azobisisobutyronitrile were added. The mixture was refluxed for 3 hours. Succinimide was removed by filtration and the filtrate was washed with chloroform. The combined organic layers were washed sequentially with saturated sodium sulfite, saturated sodium chloride and then dried over anhydrous magnesium sulfate. Evaporation of the solvent afforded 34.4 g ethyl 4-bromo-3-methyl-2-butenate (Safaryn, J. E.; Chiarello, J.; Chen, K. M.; Joullie, M. M.; Tetrahedron, 1986, 42, 2635). The product can be further purified by silica gel flash column chromatography using ether/hexane (e.g. 1:50) as eluent, and hydrolyzed to the corresponding carboxylic acid with aqueous methanolic NaOH. ##STR12## wherein R1 =H, CF3, R or OR;
Quantity
20 g
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30 g
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250 mL
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0.01 g
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catalyst
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Synthesis routes and methods II

Procedure details

To ethyl 3-methyl-2-butenoate (10.0 g, 78.0 mmol) in 80 ml of carbon tetrachloride heated under gentle reflux is added N-bromosuccinimide (15.0 g, 84.0 mmol) in portions, followed by traces of radical initiator (benzoyl peroxide, ca. 0.2 g, and AIBN, ca. 0.1 g) in portions over one hour. After the final addition, the mixture is heated under reflux for 30 min. The reaction mixture is cooled and filtered and the solvent is removed by rotoevaporation to give ethyl 4-bromo-3-methyl-2-butenoate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
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solvent
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15 g
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
I Sher, A Tzameret, S Peri-Chen, V Edelshtain… - Scientific Reports, 2018 - nature.com
… Retention time of ethyl 4-bromo-3-methylbut-2-enoate was 7 min (purity: 96%). The spectral … The β-cyclocitral (36.45 mmol, 5.88 mL) and ethyl 4-bromo-3-methylbut-2-enoate (36.51 …
Number of citations: 22 www.nature.com
VR Atigadda, KK Vines, CJ Grubbs… - Journal of medicinal …, 2003 - ACS Publications
… Ethyl 4-bromo-3-methylbut-2-enoate (3) was prepared by the reaction of ethyl 3,3-dimethylacrylate with N-bromosuccinimide. Triethyl phosphonosenecioate (8) was prepared via the …
Number of citations: 41 pubs.acs.org
CY Robinson, WJ Brouillette… - The Journal of Organic …, 1989 - ACS Publications
… An E,Z mixture of ethyl 4-bromo-3methylbut-2-enoate (6) was prepared by the reaction of ethyl 3,3-dimethylacrylate with N-bromosuccinimide,14,23,24 andthe isomers were separated …
Number of citations: 16 pubs.acs.org
R Riclea, JS Dickschat - Chemistry–A European Journal, 2011 - Wiley Online Library
… block B was synthesised from ethyl 3-methylbut-2-enoate (11) by radical bromination with NBS and AIBN6 resulting in required (Z)- and (E)-ethyl 4-bromo-3-methylbut-2-enoate (12, …
A Desphande, G Xia, LAJ Boerma, KK Vines… - Bioorganic & medicinal …, 2014 - Elsevier
… Ethyl 4-bromo-3-methylbut-2-enoate was prepared by the reaction of ethyl 3,3-dimethylacrylate with N-bromosuccinimide. Triethyl phosphonosenecioate was prepared via the Arbusov …
Number of citations: 27 www.sciencedirect.com
CB Page, AR Pinder - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… between (+)-2-methyl-5-oxoisoquinuclidine and ethyl 4-bromo-3-methylbut-2-enoate, with a view to the synthesis of the hydroxy-ester (IV… Secondly, ethyl 4-bromo-3-methylbut-2-enoate, …
Number of citations: 17 pubs.rsc.org
VR Atigadda, G Xia, A Desphande… - Journal of medicinal …, 2014 - ACS Publications
… Ethyl 4-bromo-3-methylbut-2-enoate was prepared by the reaction of ethyl 3,3-dimethylacrylate with N-bromosuccinimide. (20) Triethyl phosphonosenecioate was prepared via the …
Number of citations: 24 pubs.acs.org
YQ Ge, J Jia, H Yang, XT Tao, JW Wang - Dyes and pigments, 2011 - Elsevier
… (50 C) and extended reaction time (up to 9 h) were required to obtain the desired product when 2-benzoylbenzoimidazoles 1b–e were reacted with ethyl 4-bromo-3-methylbut-2-enoate …
Number of citations: 69 www.sciencedirect.com
VR Atigadda, G Xia, A Deshpande, L Wu… - Journal of medicinal …, 2015 - ACS Publications
… Ethyl 4-bromo-3-methylbut-2-enoate (1:1 mixture of isomers) was prepared by the reaction … a roughly 1:1 mixture of ethyl 4-bromo-3-methylbut-2-enoate as the starting material. Purity of …
Number of citations: 28 pubs.acs.org
CY Robinson, DV Waterhous, DD Muccio… - Bioorganic & Medicinal …, 1995 - Elsevier
… In this procedure enone 11 was reacted with Zn and ethyl 4-bromo-3-methylbut-2-enoate under Reformatsky conditions to give a spiro 8-1actone, which subsequently underwent …
Number of citations: 3 www.sciencedirect.com

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